4-Hydroxypropranolol is classified as an aromatic hydroxylated derivative of propranolol. It is categorized under beta-blockers and is known for its role in cardiovascular treatments. The compound is produced primarily through the metabolic conversion of propranolol in the human body and can also be synthesized using various organic chemistry methods. Its pharmacological profile is similar to that of propranolol, exhibiting comparable beta-adrenergic blocking activity .
The synthesis of 4-hydroxypropranolol can be achieved through several methods:
4-Hydroxypropranolol participates in several chemical reactions:
These reactions are essential for understanding the compound's pharmacokinetics and dynamics in clinical settings.
The mechanism of action of 4-hydroxypropranolol closely resembles that of propranolol itself. It functions primarily as a competitive antagonist at beta-adrenergic receptors (β1 and β2). The binding affinity to these receptors leads to decreased heart rate and myocardial contractility, making it effective in treating conditions such as hypertension and anxiety.
Studies indicate that 4-hydroxypropranolol exhibits equipotent activity compared to propranolol with a longer half-life (5 to 8 hours) compared to propranolol's (3 to 4 hours) . This extended duration may enhance its therapeutic efficacy in certain clinical scenarios.
The physical and chemical properties of 4-hydroxypropranolol include:
These properties are critical for formulation development in pharmaceutical applications.
4-Hydroxypropranolol has several scientific applications:
4-Hydroxypropranolol (C₁₆H₂₁NO₃) is a hydroxylated metabolite of the beta-blocker propranolol, featuring a naphthalene core substituted with a hydroxy group at the 4-position and an oxypropanolamine side chain terminated by an isopropylamino group. Its molecular weight is 275.34 g/mol (monoisotopic mass: 275.152144 g/mol), and it contains one chiral center at the β-hydroxyamine carbon of the side chain, generating two enantiomers: (R)- and (S)-4-hydroxypropranolol [3] [8]. The compound’s stereochemistry significantly influences its biological interactions, particularly in hepatic metabolism and receptor binding. X-ray crystallography confirms that the naphthalene ring and propoxy side chain adopt distinct orientations in each enantiomer, affecting intermolecular interactions in solid-state forms like hydrochloride salts [10].
Table 1: Molecular Identifiers of 4-Hydroxypropranolol
Property | Value |
---|---|
IUPAC Name | 4-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalen-1-ol |
CAS Number (Free Base) | 10476-53-6 |
CAS Number (Hydrochloride) | 14133-90-5 |
Molecular Formula | C₁₆H₂₁NO₃ |
Chiral Centers | 1 |
UNII Code | 2449QP4SVP |
4-Hydroxypropranolol exists primarily as a hydrochloride salt for research applications, appearing as a pale red to black solid with a melting point of 156–158°C. It is hygroscopic and requires storage at 2–8°C to maintain stability [10]. The compound exhibits moderate solubility in polar solvents: slightly soluble in dimethyl sulfoxide (DMSO) and methanol, but insoluble in non-polar solvents. Its experimental logP (octanol-water partition coefficient) is approximately 1.63, indicating balanced hydrophilicity-lipophilicity conducive to membrane permeability [8]. In aqueous solutions, stability is pH-dependent, with degradation observed under strong acidic or alkaline conditions due to hydrolysis of the secondary amine or ether linkages. The hydrochloride salt’s crystalline structure enhances stability compared to the free base [6] [10].
Table 2: Physicochemical Profile of 4-Hydroxypropranolol Hydrochloride
Property | Value | Conditions |
---|---|---|
Melting Point | 156–158°C | — |
Solubility | Slight in DMSO/Methanol | 25°C |
logP (Predicted) | 1.63 | ALOGPS |
pKa (Basic) | 9.91 | Protonated amine group |
pKa (Acidic) | 9.30 | Phenolic hydroxyl group |
Storage Recommendations | 2–8°C, protected from moisture | Long-term |
The enantiomers of 4-hydroxypropranolol are synthesized asymmetrically due to their metabolic and receptor-binding distinctions. A key method employs CsF-mediated glycidol ring-opening of 4-benzyloxy-1-naphthol, achieving >98% enantiomeric excess (e.e.). This eight-step sequence from 1,4-dihydroxynaphthalene yields (R)- and (S)-hydrochloride salts with overall efficiencies of 30% and 33%, respectively [2]. Chiral resolution of racemic mixtures is achieved via capillary electrophoresis (CE) using carboxymethyl-β-cyclodextrin as a chiral selector in triethylamine-phosphate buffer (pH 9), which separates enantiomers within 15 minutes [5]. Biological assessments reveal that (S)-4-hydroxypropranolol dominates in metabolic pathways, with the fungus Glomerella cingulata selectively biotransforming (S)-propranolol to (S)-4-hydroxypropranolol (47.8% yield in 72 hours) [5]. Both enantiomers exhibit near-equivalent β-adrenergic blocking potency (pA₂: 8.24 for β₁, 8.26 for β₂), but differ in hepatic protein binding, implicating stereochemistry in metabolic deactivation mechanisms [2] [9].
Table 3: Enantioselective Synthesis and Resolution Performance
Parameter | (R)-Enantiomer | (S)-Enantiomer | Method |
---|---|---|---|
Overall Yield | 30% | 33% | Glycidol ring-opening [2] |
Enantiomeric Excess | >98% e.e. | >98% e.e. | CsF-mediated synthesis [2] |
Resolution Medium | pH 9 buffer, CM-β-CD | Same as (R) | CE [5] |
β-Adrenergic Blocking (pA₂) | β₁: 8.24, β₂: 8.26 | Similar to (R) | Receptor binding [9] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7